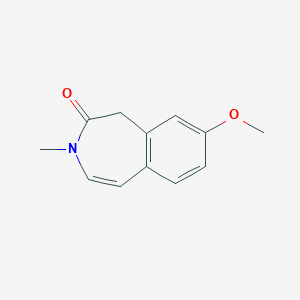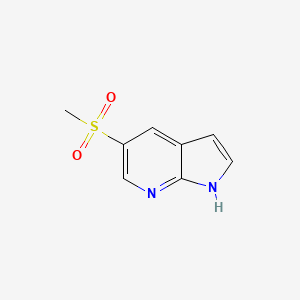
5-(Methylsulfonyl)-7-azaindole
Descripción general
Descripción
The compound “5-(Methylsulfonyl)-7-azaindole” belongs to the class of organic compounds known as azaindoles . Azaindoles are aromatic heterocyclic compounds containing an indole substituted by one or more nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “5-(Methylsulfonyl)-7-azaindole” were not found, indole derivatives can be synthesized via various pathways . For instance, one common method involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide .Molecular Structure Analysis
The molecular structure of “5-(Methylsulfonyl)-7-azaindole” would likely include a benzopyrrole nucleus, characteristic of indole compounds, with a methylsulfonyl group attached at the 5-position and a nitrogen atom substituted at the 7-position .Chemical Reactions Analysis
Indole derivatives, such as “5-(Methylsulfonyl)-7-azaindole”, can undergo various chemical reactions. For example, they can readily undergo electrophilic substitution due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Antitumor and Analgesic Activities
A study on 7-azaindole derivatives, including those with a methylsulfonyl group at the 1-position, revealed significant antitumor and analgesic effects. The compound 4f, with a methylsulfonyl group and a nitro group, demonstrated notable activity against breast cancer and hepatoma carcinoma cell lines, while showing minimal impact on healthy liver cells. Additionally, compounds like 3a, 3g, and 4i exhibited strong analgesic effects in mice, surpassing the effectiveness of aspirin (Liu et al., 2020).
Luminescence and Reactivity in Materials Science
7-Azaindole derivatives have been explored for their applications in biological probes and imaging, as well as in materials science for their luminescent properties. These compounds, including 7-azaindolyl derivatives, are effective blue emitters for organic light-emitting diodes and show unique reactivity toward C-H and C-X bonds in metal complexes (Zhao & Wang, 2010).
Improved Cisplatin Derivatives for Cancer Treatment
Research on cisplatin and transplatin derivatives incorporating 1-methyl-7-azaindole has shown increased toxic efficiency and selectivity for tumor cells. These compounds exhibit a distinct DNA binding mode, influencing cell cycle perturbations and the role of transcription factor p53 in their action, making them promising candidates for cancer therapy (Pracharova et al., 2015).
Chemical Synthesis and Functionalization
Studies have also focused on the efficient synthesis and functionalization of 7-azaindole derivatives. Techniques like one-pot, three-component cyclocondensation and selective metalation have been developed for creating diverse and functionalized azaindole compounds, useful in various synthetic applications, including in the pharmaceutical industry (Vilches-Herrera et al., 2012; Barl et al., 2013)(Barl et al., 2013).
Photodynamic Therapy Potential
The incorporation of 1-methyl-7-azaindole in certain compounds has shown significant potential for photodynamic therapy. These compounds, when activated by UVA light, demonstrate enhanced DNA binding and cleavage capabilities, making them viable candidates for targeted cancer treatment (Pracharova et al., 2016).
Propiedades
IUPAC Name |
5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWXBOXLCHDHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-7-azaindole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


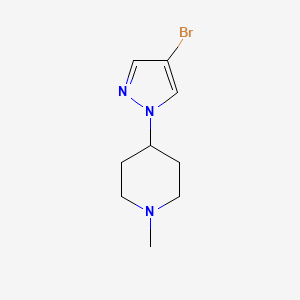
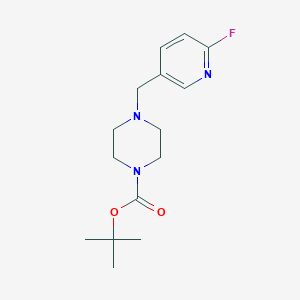
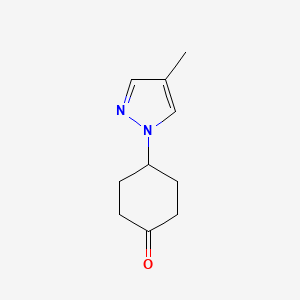
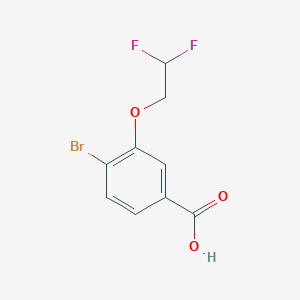
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)

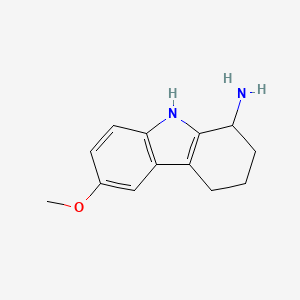
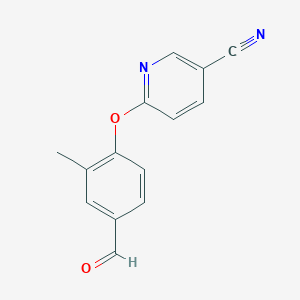
![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)
